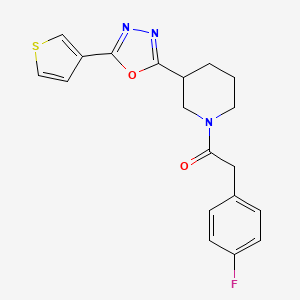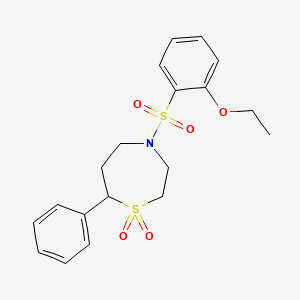
4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a complex organic compound that belongs to the class of thiazepanes. Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an ethoxyphenyl group and a phenyl group attached to the thiazepane ring, along with a sulfonyl group and a dioxide functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazepane ring, followed by the introduction of the ethoxyphenyl and phenyl groups. The sulfonyl group is then added through sulfonation reactions, and the final step involves oxidation to introduce the dioxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen functionalities or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The aromatic rings may also interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares the sulfonyl and dioxide functionalities but has a different ring structure.
Thiazoles: These compounds have a five-membered ring with sulfur and nitrogen, similar to the thiazepane ring but smaller in size.
Uniqueness
4-((2-Ethoxyphenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is unique due to its seven-membered ring structure, which provides different steric and electronic properties compared to smaller rings like thiazoles
Propiedades
IUPAC Name |
4-(2-ethoxyphenyl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-2-25-17-10-6-7-11-19(17)27(23,24)20-13-12-18(26(21,22)15-14-20)16-8-4-3-5-9-16/h3-11,18H,2,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWAIWJDFANUMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(3-methylphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2393627.png)
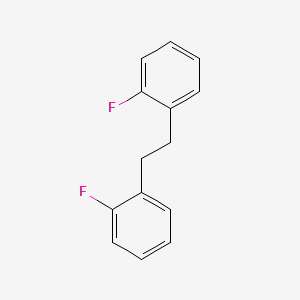
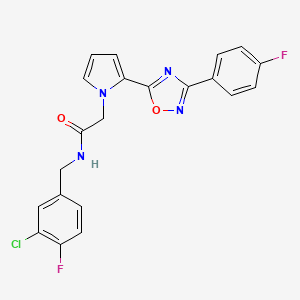
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-methoxy-5-(morpholinosulfonyl)benzamide](/img/structure/B2393630.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2393631.png)

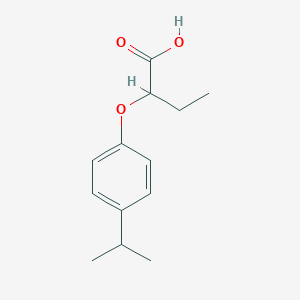

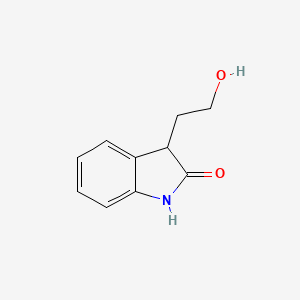
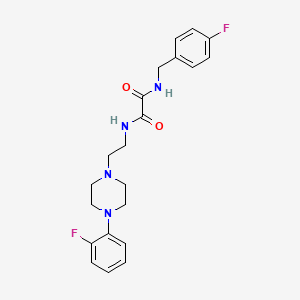
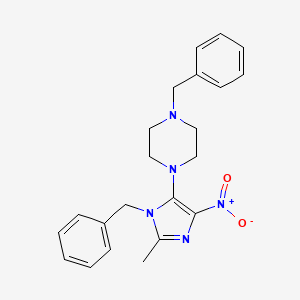
![N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide](/img/structure/B2393643.png)
